Cholesteryl Oleate

Catalog No.
S572864
CAS No.
303-43-5
M.F
C45H78O2
M. Wt
651.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesteryl Oleate

CAS Number

303-43-5

Product Name

Cholesteryl Oleate

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate

Molecular Formula

C45H78O2

Molecular Weight

651.1 g/mol

InChI

InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/b15-14-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1

InChI Key

RJECHNNFRHZQKU-RMUVNZEASA-N

SMILES

Array

Synonyms

cholesterol oleate, cholesteryl oleate, cholesteryl oleate, (E)-isomer

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

The exact mass of the compound Cholesteryl oleate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18186. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Cholesterol - Cholesterol Esters - Supplementary Records. It belongs to the ontological category of cholesteryl octadec-9-enoate in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Steryl esters [ST0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Cholesteryl Oleate (CAS 303-43-5) is a monounsaturated cholesterol ester that serves as a critical core lipid in nanoemulsions, a structural director in lipid nanoparticles (LNPs), and a liquid crystal precursor. Featuring a single cis-double bond, it strikes a precise physicochemical balance between the excessive rigidity of saturated esters and the oxidative lability of polyunsaturated variants. With a defined melting point of 44–47 °C , it is heavily prioritized in procurement for applications requiring controlled phase transitions, stable hydrophobic drug solubilization, and reproducible lipid droplet modeling without the risk of rapid auto-oxidation.

Substituting cholesteryl oleate with generic in-class alternatives systematically compromises formulation integrity. Saturated analogs, such as cholesteryl stearate, possess excessively high melting points (>80 °C) that induce crystallization at physiological temperatures, frequently leading to unstable LNP assembly and payload expulsion [1]. Conversely, polyunsaturated substitutes like cholesteryl linoleate are highly susceptible to rapid lipid peroxidation, severely limiting the shelf-life and increasing the cellular toxicity of nanoemulsions [2]. Procurement must strictly specify the oleate ester to maintain both structural fluidity and long-term oxidative stability.

Superior Size Control in Lipid Nanoparticle (LNP) Assembly

When formulating lipid nanoparticles (LNPs) for RNA delivery, the choice of sterol heavily dictates vesicle assembly and stability. High-throughput in vivo screening demonstrates that substituting unmodified cholesterol with cholesteryl oleate yields highly stable LNPs with the tightest diameter distribution (22–115 nm) among tested cholesterol variants. In contrast, utilizing saturated analogs like cholesteryl stearate frequently results in unstable formulations that fail to encapsulate the payload effectively [1].

Evidence DimensionLNP Size Distribution and Formulation Stability
Target Compound DataTight diameter distribution (22–115 nm) with high inclusion/stability rate
Comparator Or BaselineCholesteryl stearate (frequently unstable); Unmodified cholesterol (wider size variance)
Quantified DifferenceSignificantly higher formulation success rate and narrower size polydispersity compared to stearate analogs
Conditions50:29:11:10 molar ratio of 7C1:sterol:C14PEG2000:18:1 Lyso PC carrying siRNA/sgRNA

Ensures reproducible, monodisperse lipid nanoparticles, preventing costly batch failures during RNA therapeutic manufacturing.

Enhanced Endothelial Tropism for siRNA/sgRNA Delivery

Beyond structural stability, cholesteryl oleate fundamentally alters the in vivo tropism of LNPs. While standard LNPs formulated with unmodified cholesterol primarily target hepatocytes, LNPs incorporating cholesteryl oleate demonstrate a 3-fold higher delivery efficiency to liver endothelial cells compared to hepatocytes. This distinct biodistribution profile allows for the rational design of extra-hepatocyte gene therapies [1].

Evidence DimensionIn Vivo Delivery Tropism
Target Compound Data3x higher delivery efficiency to liver endothelial cells vs. hepatocytes
Comparator Or BaselineUnmodified cholesterol (standard hepatocyte targeting)
Quantified Difference3-fold shift in delivery preference toward endothelial cells
ConditionsIn vivo systemic administration of barcoded siRNA/sgRNA LNPs

Provides a procurement-ready structural modification for targeting gene therapies to endothelial tissues rather than the liver parenchyma.

Prevention of Lipid Peroxidation in Long-Term Storage

For long-term storage of lipid-based drug delivery vehicles, oxidative degradation is a primary failure mode. In a 237-day longitudinal study of aqueous nanoemulsions, cholesteryl oleate exhibited near-zero increases in lipid peroxidation. Conversely, nanoemulsions formulated with the polyunsaturated cholesteryl linoleate or the saturated cholesteryl stearate showed marked, progressive increases in peroxidation and associated cellular toxicity over the same period [1].

Evidence DimensionLong-Term Lipid Peroxidation
Target Compound DataPeroxidation levels remained unchanged over 237 days
Comparator Or BaselineCholesteryl linoleate and cholesteryl stearate (marked, progressive peroxidation)
Quantified DifferenceNear-complete suppression of long-term oxidative degradation compared to linoleate and stearate analogs
ConditionsAqueous nanoemulsions stored over 237 days, monitored via lipid peroxidation assays

Drastically extends the shelf-life and preserves the biocompatibility of commercial lipid nanoemulsions.

Optimal Phase Behavior for Physiological Temperatures

The thermal phase behavior of the lipid core is critical for physiological compatibility. Cholesteryl oleate features a melting point of 44–47 °C, allowing it to maintain flexible, low-temperature mesophases near physiological conditions (37 °C). In contrast, cholesteryl stearate exhibits a highly rigid transition temperature of ~80–85 °C. Using stearate in physiological formulations risks premature crystallization, which can lead to payload expulsion or localized tissue irritation [REFS-3, REFS-4].

Evidence DimensionMelting Point and Physiological Fluidity
Target Compound DataMelting point 44–47 °C
Comparator Or BaselineCholesteryl stearate (Melting point ~80–85 °C)
Quantified Difference~35 °C lower melting point, ensuring fluidity near 37 °C
ConditionsDifferential scanning calorimetry (DSC) of pure lipids and binary mixtures

Prevents the solidification and crystallization of lipid cores in injectable or ocular formulations at body temperature.

Endothelium-Targeted Lipid Nanoparticles (LNPs)

Leveraging its unique ability to shift LNP tropism, cholesteryl oleate is the optimal sterol for formulating siRNA or sgRNA delivery systems intended for extra-hepatocyte targets, specifically achieving 3-fold higher delivery to liver endothelial cells [1].

Long-Shelf-Life Pharmaceutical Nanoemulsions

Ideal for acting as the hydrophobic core in aqueous nanoemulsions for lipophilic drug delivery, where it prevents the progressive lipid peroxidation and subsequent cellular toxicity seen with linoleate-based formulations over extended storage [2].

Physiologically Fluid Injectables and Ocular Formulations

Due to its ~45 °C melting point, it is selected over cholesteryl stearate for in vivo formulations to ensure the lipid core remains flexible and resists crystallization at 37 °C, preventing tissue irritation and payload loss.

Standardization in Atherosclerosis and Lipidomics Modeling

Procured as a highly stable, biologically relevant neutral lipid standard to study ACAT-mediated esterification, lipid droplet formation, and macrophage foam cell dynamics without the confounding variables of rapid auto-oxidation associated with polyunsaturated esters.

Physical Description

White waxy solid; Odorless; [Alfa Aesar MSDS]

XLogP3

16.6

Hydrogen Bond Acceptor Count

2

Exact Mass

650.60018173 Da

Monoisotopic Mass

650.60018173 Da

Heavy Atom Count

47

UNII

3DPK9KFN2M

Other CAS

303-43-5

Wikipedia

Cholesteryl oleate

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

Cholest-5-en-3-ol (3.beta.)-, 3-[(9Z)-9-octadecenoate]: ACTIVE

Dates

Last modified: 08-15-2023

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